An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-1-propanol
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1-propanol (2,3-DCP), a halogenated alcohol, is a viscous, colorless to amber liquid with an ethereal odor.[1][2] It is an important chemical intermediate, notably in the production of epichlorohydrin.[1] This document provides a comprehensive overview of the chemical and physical properties of 2,3-dichloro-1-propanol, detailed experimental protocols for their determination, and an exploration of its toxicological profile, including its impact on cellular signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2,3-dichloro-1-propanol are summarized in the tables below. This data is essential for its handling, application in synthetic chemistry, and for understanding its environmental and biological fate.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂O | [1][3] |
| Molecular Weight | 128.99 g/mol | [3][4] |
| Appearance | Viscous, colorless to amber liquid with an ethereal odor | [1][2] |
| Boiling Point | 182 °C (at 760 mmHg) | [3][4] |
| Melting Point | -29.15 °C | [3][5] |
| Density | 1.360 g/mL at 20 °C | [3][5] |
| Refractive Index (n_D^20) | 1.4835 - 1.4855 | [3][4] |
| Flash Point | 93 °C | [3][4] |
| Vapor Pressure | 0.214 mmHg at 25 °C | [3][4] |
| Solubility in Water | 1-10 g/L | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether | [6] |
| pKa | 13.75 ± 0.10 (Predicted) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Spectra available | [7] |
| ¹³C NMR | Spectra available | [7] |
| Infrared (IR) Spectroscopy | Spectra available | [2][8] |
| Mass Spectrometry (MS) | Spectra available | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties, synthesis, and analysis of 2,3-dichloro-1-propanol.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Materials:
-
2,3-dichloro-1-propanol sample
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (approximately 0.5 mL) of 2,3-dichloro-1-propanol into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the solubility of a substance in water at a given temperature.
Materials:
-
2,3-dichloro-1-propanol
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Add an excess amount of 2,3-dichloro-1-propanol to a known volume of water in an Erlenmeyer flask.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed for several hours to allow for phase separation.
-
Carefully transfer an aliquot of the aqueous phase to a centrifuge tube, avoiding any undissolved solute.
-
Centrifuge the aliquot to remove any suspended micro-droplets of the solute.
-
Accurately withdraw a known volume of the clear supernatant for analysis.
-
Quantify the concentration of 2,3-dichloro-1-propanol in the supernatant using a calibrated GC-MS method.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).
Synthesis of 2,3-Dichloro-1-propanol from Glycerol
This protocol describes a general method for the synthesis of dichloropropanols from glycerol, which can be optimized for the production of the 2,3-isomer.
Materials:
-
Glycerol
-
Concentrated Hydrochloric Acid (HCl)
-
Adipic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycerol and adipic acid (e.g., 10% by weight of glycerol).[10]
-
Slowly add an excess of concentrated hydrochloric acid. A molar ratio of HCl to glycerol of 4:1 has been reported to be effective.[10]
-
Heat the reaction mixture to a specific temperature (e.g., 105 °C) and maintain for a set duration (e.g., 10 hours) with vigorous stirring.[10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to isolate 2,3-dichloro-1-propanol from other isomers and byproducts.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of 2,3-dichloro-1-propanol in a sample matrix.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX)
-
Autosampler
Procedure:
-
Sample Preparation:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program should be optimized for the separation of 2,3-DCP from other components in the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of 2,3-dichloro-1-propanol.
-
-
Data Analysis:
-
Identify 2,3-dichloro-1-propanol by its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.
-
Toxicological Profile and Signaling Pathways
2,3-Dichloro-1-propanol is classified as a toxic substance.[4] While much of the detailed mechanistic research has been conducted on its isomer, 1,3-dichloro-2-propanol (1,3-DCP), the findings provide valuable insights into the potential toxicological pathways of 2,3-DCP. The genotoxicity of 1,3-DCP observed in vitro is largely attributed to its metabolic conversion to the reactive epoxide, epichlorohydrin.[13]
Studies on 1,3-DCP have shown that it can induce apoptosis and inflammation in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.
MAPKs and NF-κB Signaling Pathway
Research on BV-2 microglia cells has demonstrated that 1,3-DCP induces neurotoxicity through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, mediated by ROS.[14] This leads to inflammation and apoptosis.[14] Given the structural similarity, it is plausible that 2,3-DCP could trigger similar cellular responses.
Caption: Dichloropropanol-induced toxicity pathway.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 2,3-dichloro-1-propanol in a given sample, from preparation to final data analysis.
Caption: Workflow for 2,3-DCP analysis.
Conclusion
2,3-Dichloro-1-propanol is a chemical compound with well-defined physical and chemical properties that are crucial for its industrial applications. However, its toxicological profile, particularly its potential to induce cellular damage through pathways involving oxidative stress, warrants careful handling and further investigation. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists working with this compound, enabling consistent and reliable characterization and analysis. A deeper understanding of its interaction with biological systems is essential for ensuring its safe use and for the development of potential therapeutic interventions in cases of exposure.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. 2,3-DICHLORO-1-PROPANOL CAS#: 616-23-9 [chemicalbook.com]
- 6. 2,3-Dichloro-1-propanol (616-23-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. 2,3-DICHLORO-1-PROPANOL(616-23-9) 1H NMR [m.chemicalbook.com]
- 8. 2,3-DICHLORO-1-PROPANOL(616-23-9) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,3-DICHLORO-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
